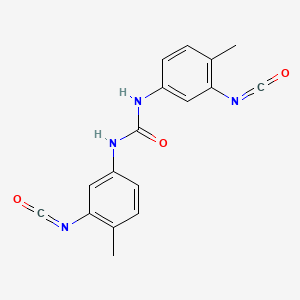
Einecs 226-004-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethylhexyl Methoxycinnamate involves the esterification of 4-methoxycinnamic acid with 2-ethylhexanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of Ethylhexyl Methoxycinnamate follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions
Ethylhexyl Methoxycinnamate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it back to its alcohol and acid components.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Oxidation typically yields carboxylic acids and aldehydes.
Reduction: Reduction produces 4-methoxycinnamic acid and 2-ethylhexanol.
Substitution: Substitution reactions result in various derivatives depending on the substituent introduced.
科学研究应用
Ethylhexyl Methoxycinnamate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and photochemical reactions.
Biology: Investigated for its effects on cellular processes and potential cytotoxicity.
Medicine: Explored for its protective effects against UV radiation and its role in preventing skin cancer.
作用机制
Ethylhexyl Methoxycinnamate exerts its effects primarily through the absorption of UVB radiation. The compound absorbs UVB light and undergoes a photochemical reaction that dissipates the absorbed energy as heat, thereby preventing the UV radiation from penetrating the skin and causing damage. The molecular targets include the epidermal cells, where it helps to prevent DNA damage and subsequent skin aging or carcinogenesis.
相似化合物的比较
Similar Compounds
Octocrylene: Another UV filter used in sunscreens, known for its stability and ability to absorb both UVA and UVB radiation.
Avobenzone: A UVA filter that is often used in combination with Ethylhexyl Methoxycinnamate for broad-spectrum protection.
Homosalate: A UVB filter that is less stable than Ethylhexyl Methoxycinnamate but still widely used in sunscreens.
Uniqueness
Ethylhexyl Methoxycinnamate is unique due to its high UVB absorption efficiency, stability under sunlight, and compatibility with other sunscreen ingredients. Its ability to be easily incorporated into various formulations makes it a preferred choice in the cosmetic industry .
属性
CAS 编号 |
5206-52-0 |
|---|---|
分子式 |
C17H14N4O3 |
分子量 |
322.32 g/mol |
IUPAC 名称 |
1,3-bis(3-isocyanato-4-methylphenyl)urea |
InChI |
InChI=1S/C17H14N4O3/c1-11-3-5-13(7-15(11)18-9-22)20-17(24)21-14-6-4-12(2)16(8-14)19-10-23/h3-8H,1-2H3,(H2,20,21,24) |
InChI 键 |
VZWWZEJXAIOUFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
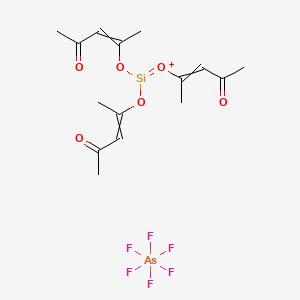
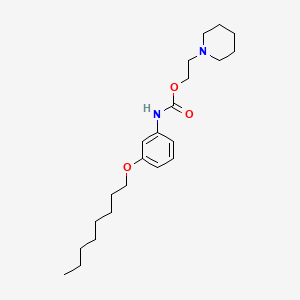
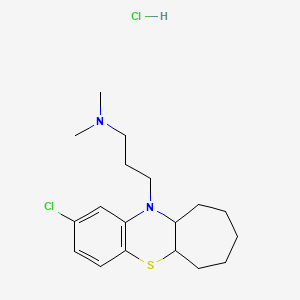
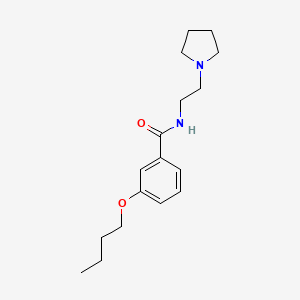
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)


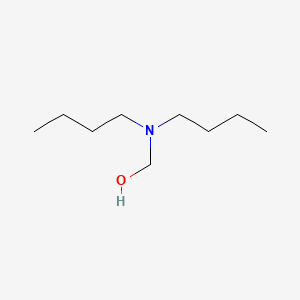

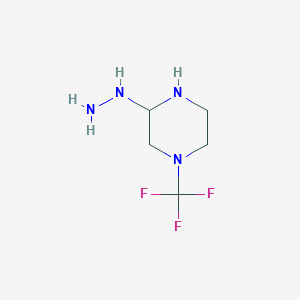
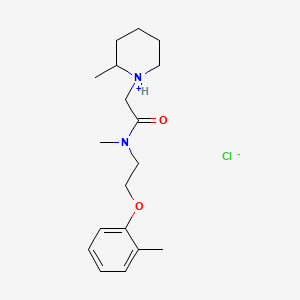
![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)
